Desmethyl Lacosamide

Drug Metabolism Clinical Pharmacokinetics Mass Balance Studies

Desmethyl Lacosamide (CAS 175481-38-6) is the principal pharmacologically inactive metabolite of Lacosamide, designated EP Impurity F, accounting for ~28–30% of urinary recovery. Unlike parent Lacosamide—a Schedule V sodium channel modulator—this O-demethylated metabolite exhibits no detectable sodium channel activity, mandating separate analytical calibration. Certified reference material with documented structure elucidation is essential for ANDA/NDA impurity profiling, EP/USP/JP/BP compendial compliance, bioanalytical method validation, and clinical therapeutic drug monitoring. Substitution with uncertified analogs compromises regulatory submission integrity.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 175481-38-6
Cat. No. B196003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Lacosamide
CAS175481-38-6
Synonyms(2R)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide;  N-Acetyl-D-Serine Benzyl Amide; 
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NCC1=CC=CC=C1
InChIInChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1
InChIKeyXRKSCJLQKGLSKU-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Lacosamide (CAS 175481-38-6): Pharmacologically Inactive Metabolite and EP Impurity F Reference Standard


Desmethyl Lacosamide (CAS 175481-38-6), also designated as O-Desmethyl Lacosamide (ODL), Lacosamide EP Impurity F, and SPM 12809, is the principal pharmacologically inactive metabolite generated via hepatic CYP-mediated O-demethylation of the antiepileptic drug Lacosamide [1]. This compound constitutes approximately 28–30% of the administered Lacosamide dose recovered in human urine, with the metabolic conversion mediated primarily by CYP2C19, CYP2C9, and CYP3A4 isoforms [2][3]. Structurally, it is (2R)-2-(acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide (C12H16N2O3, MW 236.27), differing from Lacosamide (C13H18N2O3, MW 250.29) solely by O-demethylation at the serine-derived methoxy position [4]. As an official European Pharmacopoeia impurity (EP Impurity F, R-isomer), Desmethyl Lacosamide serves as an essential reference standard for analytical method development, method validation, and quality control in Lacosamide pharmaceutical manufacturing and regulatory submissions [5]. Its well-characterized analytical profile and defined role in clinical pharmacokinetic monitoring underpin its procurement value in bioanalytical, pharmaceutical quality, and clinical research contexts.

Desmethyl Lacosamide (CAS 175481-38-6): Why In-Class Metabolite Standards Are Not Interchangeable


Substitution of Desmethyl Lacosamide with structurally similar Lacosamide impurities or alternative reference materials is scientifically unsupportable due to three distinct and quantifiable factors. First, Desmethyl Lacosamide is pharmacologically inactive with respect to voltage-gated sodium channel modulation, whereas the parent compound Lacosamide selectively enhances slow sodium channel inactivation at therapeutically relevant concentrations [1]. This functional divergence—confirmed by the absence of detectable sodium channel activity for ODL in pharmacological screening—renders the metabolite unsuitable as a functional analog for in vitro or in vivo efficacy studies [2]. Second, in clinical therapeutic drug monitoring, Desmethyl Lacosamide circulates at distinct plasma concentrations (up to 2.5 µg/mL in patients receiving 200–400 mg/day Lacosamide) that require separate analytical calibration and quantitation from the parent drug (2.2–19.8 µg/mL LCM) [3]. Third, regulatory compendial standards (USP, EP, BP, JP) explicitly designate Desmethyl Lacosamide as EP Impurity F, requiring characterized reference material with documented structure elucidation for ANDA/NDA submissions—a requirement that generic Lacosamide-related compounds without proper certification and traceability cannot fulfill . These three differentiation axes—pharmacological inactivity, distinct clinical concentration ranges, and regulatory compendial specification—establish non-interchangeability as an objective, data-driven conclusion.

Desmethyl Lacosamide (CAS 175481-38-6): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Desmethyl Lacosamide Metabolite Exposure: Urinary Recovery and Pharmacokinetic Quantification in Humans

In a definitive human mass balance study following single-dose oral administration of 100 mg Lacosamide containing 1.9 MBq [14C]-Lacosamide to healthy male volunteers (n=4), unchanged Lacosamide accounted for 34% of urinary radioactivity while O-desmethyl Lacosamide constituted 28% of the administered dose recovered in urine [1]. This quantitative metabolic partitioning establishes ODL as the predominant circulating and excreted metabolite species, representing approximately 45% of the metabolized fraction. The total recovery of administered radioactivity was 95.2% (urine) plus 0.4% (feces), with the O-desmethyl metabolite accounting for a substantially greater fraction than any other identified metabolite species (polar fraction: 17%) [1].

Drug Metabolism Clinical Pharmacokinetics Mass Balance Studies

Desmethyl Lacosamide Pharmacological Activity: Absence of Sodium Channel Modulation Versus Parent Lacosamide

Lacosamide produces anticonvulsant effects through selective enhancement of voltage-gated sodium channel slow inactivation, shifting the voltage dependence of slow inactivation toward more hyperpolarized potentials by approximately -33 ± 7 mV without affecting fast inactivation [1]. In contrast, Desmethyl Lacosamide (ODL) has been definitively characterized as pharmacologically inactive, with no detectable activity at voltage-gated sodium channels in standard pharmacological screening platforms [2]. The ZINC database entry for ODL explicitly states 'There is no known activity for this compound' based on ChEMBL bioactivity annotations, confirming the absence of measurable target engagement [2]. This functional dichotomy is further supported by multiple authoritative sources designating ODL as 'inactive' and 'pharmacologically inactive' [3].

Pharmacology Sodium Channel Metabolite Activity Profiling

Desmethyl Lacosamide as EP Impurity F: Regulatory Compendial Designation and Analytical Reference Standard Utility

Desmethyl Lacosamide (CAS 175481-38-6) is officially designated as Lacosamide EP Impurity F (R-isomer) in the European Pharmacopoeia monograph for Lacosamide [1]. This compendial designation mandates its use as a characterized reference standard for impurity identification, quantification, and control during pharmaceutical manufacturing and regulatory submission processes. The compound is supplied with comprehensive characterization data including structure elucidation reports (SER) and certificates of analysis compliant with USP, EMA, JP, and BP standards, enabling full traceability to pharmacopeial reference materials [1][2]. In contrast, generic Lacosamide-related compounds not designated as compendial impurities lack the regulatory recognition and certified characterization necessary for ANDA/NDA submissions and commercial production quality control .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Desmethyl Lacosamide Clinical Serum Concentrations: Validated LC-MS/MS Quantification Range and Patient Data

A validated LC-MS/MS method for simultaneous quantification of Lacosamide (LCM) and O-Desmethyl Lacosamide (ODL) in human serum demonstrated analytical performance parameters specific to each analyte [1]. The calibration range for ODL was 0.95–30.41 µg/mL with an expanded linear range of 0.34–48.17 µg/mL, analytical accuracy of 87.2–106.0%, and total CV less than 4.7% [1]. In 45 random serum samples from 23 patients receiving either 200 mg/day or 400 mg/day Lacosamide therapy, measured ODL concentrations reached up to 2.5 µg/mL, while LCM concentrations ranged from 2.2–19.8 µg/mL [1]. This approximately 8-fold differential in maximum observed concentrations between parent and metabolite necessitates distinct analytical calibration and quantitation ranges, precluding the use of a single calibration curve or reference material for both analytes.

Therapeutic Drug Monitoring Bioanalytical Method Validation Clinical Chemistry

Desmethyl Lacosamide CYP-Mediated Formation: Enzyme Isoform Contribution Profile

The O-demethylation of Lacosamide to Desmethyl Lacosamide is catalyzed by multiple cytochrome P450 isoforms, with CYP2C19 serving as the quantitatively predominant enzyme responsible for approximately 30% of the administered dose conversion [1][2]. Additional contributing isoforms include CYP2C9 and CYP3A4 [3]. This multi-enzyme metabolic pathway contrasts with compounds metabolized by single, high-affinity CYP isoforms that exhibit pronounced pharmacokinetic variability due to genetic polymorphisms or drug-drug interactions. The distributed CYP involvement in ODL formation partially mitigates the impact of any single enzyme deficiency or inhibition, though CYP2C19 poor metabolizer status does influence Lacosamide concentration-to-dose ratio and treatment retention [4].

Drug Metabolism CYP Enzymology Pharmacogenomics

Desmethyl Lacosamide Regulatory Compliance: USP/EP/JP/BP Compendial Reference Standard Certification

Desmethyl Lacosamide supplied as a certified reference standard for Lacosamide EP Impurity F is manufactured and characterized to fully comply with stringent regulatory standards established by USP, EMA, JP, and BP [1]. The compound is supplied with a detailed Structure Elucidation Report (SER) ensuring accuracy and reliability for analytical method development, method validation (AMV), and quality control applications in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of Lacosamide [1][2]. Traceability to pharmacopeial standards (USP or EP) is maintained, and certificates of analysis document purity (typically ≥98.00% by HPLC), identity confirmation, and absence of specified impurities [3]. This regulatory-grade characterization distinguishes Desmethyl Lacosamide from research-grade Lacosamide metabolites that may lack comprehensive characterization, stability data, or compendial traceability.

Pharmaceutical Quality Control Regulatory Affairs Reference Standards

Desmethyl Lacosamide (CAS 175481-38-6): Validated Application Scenarios Based on Quantitative Evidence


Clinical Pharmacokinetic and Bioequivalence Studies Requiring Metabolite Quantitation

In clinical pharmacokinetic studies of Lacosamide formulations, including bioequivalence trials comparing tablet and syrup dosage forms, quantitation of O-Desmethyl Lacosamide is required alongside parent drug measurement. As demonstrated in a randomized crossover trial of 16 healthy male participants evaluating 200 mg Lacosamide tablet and syrup formulations, plasma and saliva samples were collected over 15 time points (0.5–72 h post-dose) for simultaneous determination of Lacosamide and O-Desmethyl Lacosamide (SPM 12809) pharmacokinetic parameters [1]. The metabolite concentration-time profiles were similar between formulations, and the cumulative urinary recovery data (28% ODL, 34% unchanged LCM) provide essential mass balance information for regulatory submissions [2]. Procurement of certified Desmethyl Lacosamide reference standard enables accurate calibration and validation of LC-MS/MS methods with documented analytical ranges (0.95–30.41 µg/mL for ODL) and method precision (CV <4.7%) [3].

Pharmaceutical Impurity Profiling and Quality Control for ANDA/NDA Submissions

Pharmaceutical manufacturers developing generic Lacosamide formulations must identify and quantify process-related and degradation impurities, including Desmethyl Lacosamide (EP Impurity F), as part of ANDA/NDA regulatory submissions. Stability-indicating RP-UPLC methods for determining Lacosamide and its impurities in bulk drugs and pharmaceutical dosage forms require authentic, fully characterized Desmethyl Lacosamide reference standards [1]. The compound's designation as EP Impurity F in the European Pharmacopoeia monograph mandates its inclusion in impurity profiling protocols, and regulatory submissions must demonstrate adequate control of this impurity below established thresholds [2]. Certified reference materials supplied with structure elucidation reports and compendial traceability documentation (USP, EP, JP, BP compliance) fulfill the evidentiary requirements for method validation and quality control applications [3].

Therapeutic Drug Monitoring Assay Development and Clinical Laboratory Validation

Clinical laboratories implementing therapeutic drug monitoring (TDM) services for Lacosamide require validated analytical methods capable of simultaneous quantitation of both parent drug and the major metabolite O-Desmethyl Lacosamide. Validated LC-MS/MS methods demonstrate distinct calibration ranges for the two analytes (LCM: 0.95–30.29 µg/mL; ODL: 0.95–30.41 µg/mL) with expanded linear ranges extending to 47.49 µg/mL for LCM and 48.17 µg/mL for ODL, and analytical accuracy within 87.2–106.0% [1]. Patient serum samples from individuals receiving 200–400 mg/day Lacosamide therapy show ODL concentrations up to 2.5 µg/mL, representing clinically relevant exposure that may inform therapeutic decisions [1]. Authentic Desmethyl Lacosamide reference standard is essential for calibrator preparation, quality control material verification, and method validation in compliance with CLIA and CAP laboratory accreditation requirements.

In Vitro Drug Metabolism and CYP Enzyme Phenotyping Studies

Researchers investigating Lacosamide drug-drug interactions, CYP enzyme phenotyping, or pharmacogenetic variability require Desmethyl Lacosamide as an authentic metabolite standard for in vitro metabolism studies. The O-demethylation pathway is mediated by multiple CYP isoforms including CYP2C19 (predominant, accounting for ~30% of dose conversion), CYP2C9, and CYP3A4 [1][2]. In vitro metabolism studies using human liver microsomes or recombinant CYP enzymes utilize Desmethyl Lacosamide reference material for metabolite identification, quantitation, and enzyme kinetic parameter determination (Km, Vmax). The availability of well-characterized ODL reference standard enables accurate LC-MS/MS quantitation in microsomal incubation samples and supports investigation of the impact of CYP2C19 genetic polymorphisms on Lacosamide pharmacokinetics, as demonstrated in clinical studies where CYP2C19 poor metabolizers exhibited 49.0% higher concentration-to-dose ratios compared to extensive metabolizers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desmethyl Lacosamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.